1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine
Overview
Description
1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 1-(3,4-dichlorophenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including antipsychotic, antidepressant, and anxiolytic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets would depend on the specific pharmacological profile of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3,4-Dichlorophenyl)piperazine: Studied for its potential therapeutic effects.
1-(4-Fluorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine: A fluorinated analog with similar pharmacological activities.
Uniqueness
1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of multiple chlorine atoms may enhance its binding affinity to certain targets and affect its metabolic stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2/c18-14-2-4-15(5-3-14)22-9-7-21(8-10-22)12-13-1-6-16(19)17(20)11-13/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVPROTVZNLQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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